1-Ethyl-1-methylpyrrolidinium bromide

Übersicht

Beschreibung

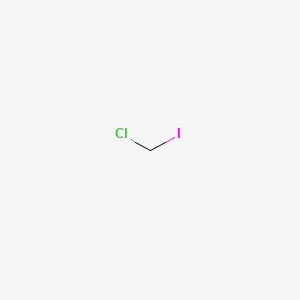

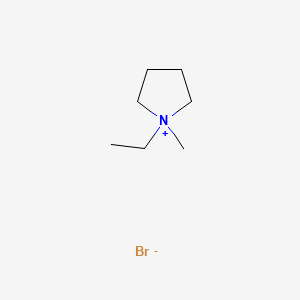

1-Ethyl-1-methylpyrrolidinium bromide is an ionic liquid . It can be prepared by reacting N-methylpyrrolidine with bromoethane . Conventionally, it is used as a bromine-sequestering agent (BSA) in zinc/bromine redox flow batteries .

Synthesis Analysis

The synthesis of this compound involves the reaction of N-methylpyrrolidine with bromoethane .Molecular Structure Analysis

The molecular formula of this compound is C7H16BrN . It has an average mass of 194.113 Da and a monoisotopic mass of 193.046600 Da .Chemical Reactions Analysis

This compound is used as a bromine-sequestering agent in zinc/bromine redox flow batteries .Physical And Chemical Properties Analysis

The molecular weight of this compound is 194.11 g/mol . It has 0 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 1 rotatable bond count .Wissenschaftliche Forschungsanwendungen

1. Electrochemical Applications

1-Ethyl-1-methylpyrrolidinium bromide (MEPBr) has shown promise as a bromine-complexing agent in redox flow batteries. A study using in-situ confocal microscopy revealed that MEPBr forms insoluble organic phase MEPBr3, which plays a significant role in the generation and collision of emulsion droplets in bromide redox systems. This process impacts the electrochemical behavior of these batteries, offering insights into the phenomena occurring at the electrode surfaces of redox flow batteries (Han, Park, Kim, & Chung, 2017).

2. Ionic Liquid Applications

MEPBr is a key component in the study of ionic liquids, particularly in their interaction with other chemicals. For instance, the formation of polybromide monoanions in solutions of MEPBr has been extensively researched. By using spectroscopic and computational methods, key factors influencing polybromide sequestration were identified, providing criteria for the synthesis of efficient bromine sequestration agents (Easton, Ward, Chan, Radom, Masters, & Maschmeyer, 2016). Additionally, MEPBr's interaction with β-cyclodextrin and 18-crown-6 in aqueous environments has been investigated to understand its inclusion and encapsulation properties (Das, Datta, Rajbanshi, & Roy, 2018).

3. Applications in Zinc Bromine Flow Batteries

The use of MEPBr as a bromine sequestration agent (BSA) in zinc bromine flow batteries has been benchmarked. Studies have shown that MEPBr's inclusion in the electrolyte can significantly influence battery performance. Electrolytes containing MEPBr and other alternative BSAs were tested under typical operational conditions of zinc bromine flow batteries. It was observed that the performance varied depending on the BSA used, with some electrolytes showing improvements in voltaic efficiency and coulombic efficiency. This suggests MEPBr's potential in enhancing the performance of zinc bromine flow batteries (Schneider, Rajarathnam, Easton, Masters, Maschmeyer, & Vassallo, 2016).

4. Thermodynamic and Physicochemical Properties

The thermodynamic and physicochemical properties of MEPBr have been studied for potential applications in absorption refrigeration technology. These studies include the measurement of (vapor + liquid) equilibria (VLE), density, and dynamic viscosity of MEPBr mixtures. The findings suggest potential applications of MEPBr as a working fluid in absorption refrigeration technology, highlighting its versatile properties in various temperature and pressure conditions (Królikowska, Paduszyński, & Zawadzki, 2019).

5. Influence on Electrochemical Performance

Research has also been conducted on the influence of MEPBr on the electrochemical performance of zinc half-cells in zinc/bromine redox flow batteries. The studies focused on the suitability of MEPBr as a BSA compared to other ionic liquids. These investigations included analyses such as voltammetry and electrochemical impedance spectroscopy, which revealed that MEPBr-containing electrolytes could enhance zinc half-cell performance, suggesting its effectiveness in zinc/bromine battery systems (Rajarathnam, Easton, Schneider, Masters, Maschmeyer, & Vassallo, 2016).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1-Ethyl-1-methylpyrrolidinium bromide is an ionic liquid It is known to interact with various chemical reactions as a catalyst or solvent .

Mode of Action

The compound interacts with its targets primarily through its ionic nature . As an ionic liquid, it can facilitate various chemical reactions by providing a medium for the reactants to interact more efficiently .

Biochemical Pathways

It has been used as a co-catalyst during the cycloaddition of co2 with different epoxides to form cyclic carbonates in the presence of a nona-vacant keggin-type tricarbonyl rhenium derivative catalyst .

Pharmacokinetics

As an ionic liquid, it is expected to have low volatility and high thermal stability . These properties could potentially influence its bioavailability, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its application. In the context of its use as a co-catalyst, it facilitates the formation of cyclic carbonates from CO2 and epoxides .

Biochemische Analyse

Biochemical Properties

1-Ethyl-1-methylpyrrolidinium bromide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a co-catalyst during the cycloaddition of carbon dioxide with different epoxides to form cyclic carbonates in the presence of a nona-vacant Keggin-type tricarbonyl rhenium derivative catalyst . Additionally, this compound can be used in the preparation of 1-ethyl-1-methylpyrrolidinium lactate, a potential solvent for the separation of hexan-1-ene from hexane . These interactions highlight the compound’s versatility and its potential to facilitate various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the nucleation overpotential of zinc electrodeposition and stripping, which can impact cellular redox states . Furthermore, this compound’s role as a bromine-sequestering agent suggests that it may interact with cellular components involved in oxidative stress responses . These effects underscore the compound’s potential to modulate cellular functions in various contexts.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary actions of this compound is its ability to bind with biomolecules, thereby influencing their activity. For example, it can act as an enzyme inhibitor or activator, depending on the specific biochemical context . Additionally, this compound has been shown to alter gene expression patterns, which can lead to changes in cellular behavior . These molecular interactions provide a deeper understanding of how this compound can influence various biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, making it suitable for extended experimental use . Its degradation products and their potential impact on cellular processes are areas that require further investigation. Long-term studies in both in vitro and in vivo settings are essential to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to facilitate specific biochemical reactions without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Understanding the threshold effects and potential toxicity of this compound is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels, thereby modulating cellular metabolism . For instance, its role as a co-catalyst in the cycloaddition of carbon dioxide with epoxides suggests that it may participate in carbon metabolism pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound is known to interact with various transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s bioavailability and its overall impact on cellular processes. Detailed studies on the transport and distribution mechanisms of this compound are essential for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the factors that influence the subcellular localization of this compound is crucial for elucidating its precise biochemical roles and optimizing its use in research settings.

Eigenschaften

IUPAC Name |

1-ethyl-1-methylpyrrolidin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N.BrH/c1-3-8(2)6-4-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJQQUGSPDBDRM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCC1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049347 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69227-51-6 | |

| Record name | N-Ethyl-N-methylpyrrolidinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69227-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidinium, 1-ethyl-1-methyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidinium, 1-ethyl-1-methyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-1-methylpyrrolidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1-methylpyrrolidinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl-1-methylpyrrolidinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.